molecular formula C20H18ClFN6O4 B4299658 ETHYL 6-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-5-CYANO-1-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE

ETHYL 6-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-5-CYANO-1-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE

Cat. No.: B4299658
M. Wt: 460.8 g/mol
InChI Key: NUZNTLPVLNWKFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-6-amino-4-(2-chloro-6-fluorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of ETHYL 6-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-5-CYANO-1-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves several steps. The synthetic route typically starts with the preparation of the 1,2,5-oxadiazole ring, followed by the introduction of the acetylamino group. The subsequent steps involve the formation of the dihydropyridine ring and the incorporation of the cyano, chloro, and fluoro substituents. The final step is the esterification to form the ethyl carboxylate group. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific catalysts and solvents.

Chemical Reactions Analysis

Ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-6-amino-4-(2-chloro-6-fluorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 6-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-5-CYANO-1-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its use.

Comparison with Similar Compounds

Similar compounds include other dihydropyridine derivatives and oxadiazole-containing molecules. Compared to these compounds, ETHYL 6-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-5-CYANO-1-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:

  • Dihydropyridine derivatives with different substituents.
  • Oxadiazole derivatives with varying functional groups.

Properties

IUPAC Name

ethyl 1-(4-acetamido-1,2,5-oxadiazol-3-yl)-6-amino-4-(2-chloro-6-fluorophenyl)-5-cyano-2-methyl-4H-pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN6O4/c1-4-31-20(30)14-9(2)28(19-18(25-10(3)29)26-32-27-19)17(24)11(8-23)15(14)16-12(21)6-5-7-13(16)22/h5-7,15H,4,24H2,1-3H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZNTLPVLNWKFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C(C1C2=C(C=CC=C2Cl)F)C#N)N)C3=NON=C3NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 6-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-5-CYANO-1-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 6-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-5-CYANO-1-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE
Reactant of Route 3
ETHYL 6-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-5-CYANO-1-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 6-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-5-CYANO-1-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE
Reactant of Route 5
ETHYL 6-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-5-CYANO-1-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE
Reactant of Route 6
ETHYL 6-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-5-CYANO-1-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE

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